

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzyl alcohol

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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzyl Alcohol

Cat. No.: B1333230

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials and intermediates is a critical determinant of success. **2-Bromo-4-fluorobenzyl alcohol** (CAS No. 229027-89-8) has emerged as a strategically important building block. Its unique trifunctional nature—a primary alcohol for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a versatile precursor for complex molecular architectures.^{[1][2][3]} The introduction of halogen atoms, specifically bromine and fluorine, into drug candidates can significantly enhance biological activity and improve pharmacokinetic profiles.^{[4][5][6]}

This guide provides an in-depth analysis of the core physical properties of **2-Bromo-4-fluorobenzyl alcohol**. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics to effectively utilize it in synthesis, optimize reaction conditions, and ensure safe handling. The information presented herein is a synthesis of established data and field-proven experimental methodologies, designed to bridge the gap between theoretical knowledge and practical application.

Core Physicochemical Properties

The physical properties of a compound are a direct reflection of its molecular structure. For **2-Bromo-4-fluorobenzyl alcohol**, the interplay between the polar hydroxyl group, the electron-withdrawing fluorine atom, and the bulky, polarizable bromine atom dictates its physical state,

melting and boiling points, and solubility.[1][7] These properties are fundamental for its handling, purification, and reaction setup.

Property	Value	Source(s)
CAS Number	229027-89-8	[1][8]
Molecular Formula	C ₇ H ₆ BrFO	[9][10]
Molecular Weight	205.02 g/mol	[9]
Appearance	White to off-white crystalline solid/powder	[1][10][11]
Melting Point	68-72 °C	[1][8][11]
Boiling Point	~262.3 °C (at 760 mmHg)	[1]
Density	~1.658 g/cm ³	[1]
Refractive Index	~1.566	[1]
Purity	>98.0% (GC)	

Spectroscopic Profile for Structural Verification

While a dedicated, comprehensive spectral database for this specific compound is not publicly available from all vendors[9], its structure allows for predictable spectroscopic signatures. These are crucial for identity confirmation and purity assessment in a laboratory setting.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton), shifted downfield due to the adjacent oxygen. The aromatic protons would appear as a complex multiplet pattern, with their chemical shifts influenced by the ortho-bromine and para-fluorine substituents. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent-dependent.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon spectrum would reveal seven distinct signals. The benzylic carbon (-CH₂OH) would be found in the aliphatic region

(~60-70 ppm). The six aromatic carbons would have their chemical shifts dictated by the halogen substituents; the carbon bearing the fluorine atom would show a large coupling constant ($^1J_{C-F}$), a hallmark of fluorinated aromatics.

- **IR (Infrared) Spectroscopy:** The IR spectrum would be characterized by a strong, broad absorption band in the region of $3200-3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the CH_2 group would appear around $2850-3100\text{ cm}^{-1}$. Strong absorptions corresponding to C-Br and C-F bonds would be visible in the fingerprint region (below 1200 cm^{-1}).
- **Mass Spectrometry (MS):** The mass spectrum would show a characteristic molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).

Solubility Characteristics: A Guide for Reaction and Purification

The solubility of **2-Bromo-4-fluorobenzyl alcohol** is a key practical consideration for its use as a reagent.

- **Polar Solvents:** Due to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, the compound is expected to have some solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[\[1\]](#)
- **Organic Solvents:** It is generally described as soluble in common organic solvents.[\[1\]](#)[\[11\]](#) This includes polar aprotic solvents like tetrahydrofuran (THF), acetone, and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. This broad solubility is advantageous for a wide range of synthetic transformations.[\[1\]](#)

The principle of "like dissolves like" is paramount here. The molecule possesses both polar (hydroxyl) and less polar (bromofluoro-aromatic ring) regions, giving it this versatile solubility profile.[\[12\]](#)

Experimental Methodologies for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining the key physical constants of **2-Bromo-4-fluorobenzyl alcohol**.

Melting Point Determination

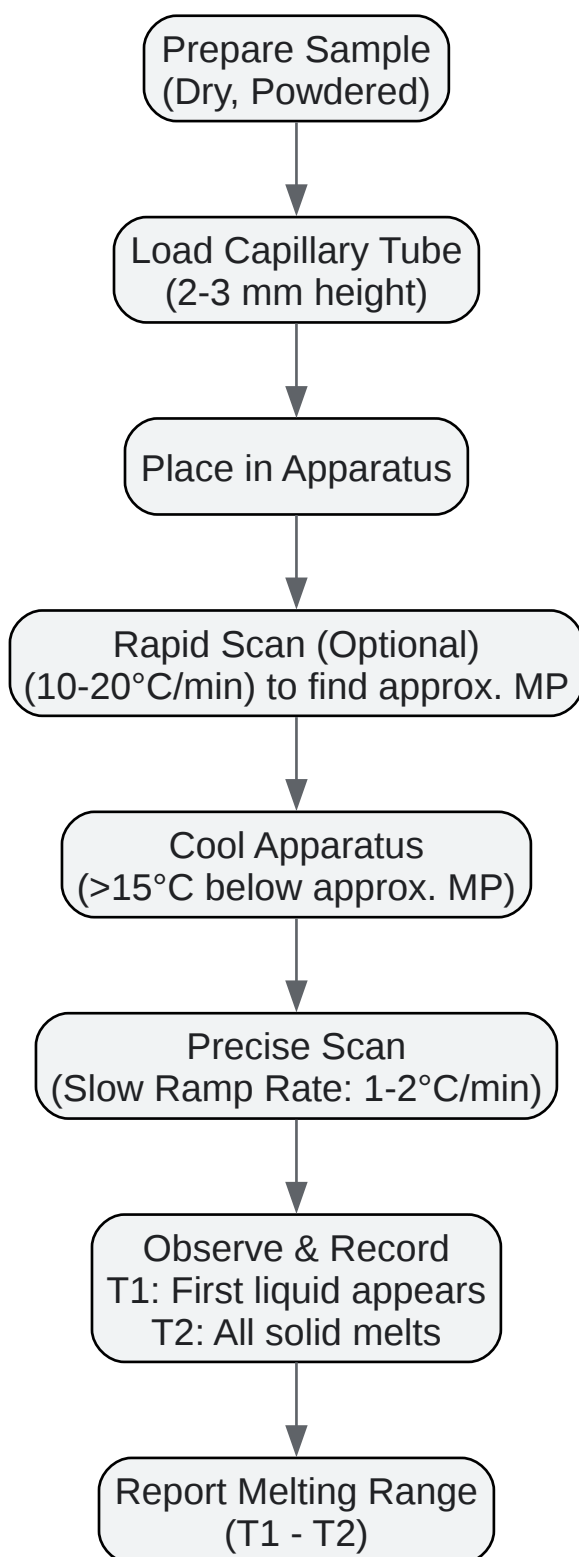
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range.^[13]

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

- **Sample Preparation:** Place a small amount of dry, crystalline **2-Bromo-4-fluorobenzyl alcohol** onto a clean, dry watch glass. Crush the solid into a fine powder.
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should be forced into the tube.^[14] Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid at the bottom.^{[13][15]}
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional but Recommended):** Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time and prevents overshooting the melting point in the precise measurement.^[13]
- **Precise Determination:** Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary tube. Set a slow, controlled heating rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.^[14]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T_1). Record the temperature at which the last crystal melts and the entire sample is a clear

liquid (T_2).^[15] The melting range is reported as $T_1 - T_2$.

- Validation: For a self-validating system, the apparatus should be periodically calibrated using standards with known, sharp melting points (e.g., benzoic acid, urea).^[13]



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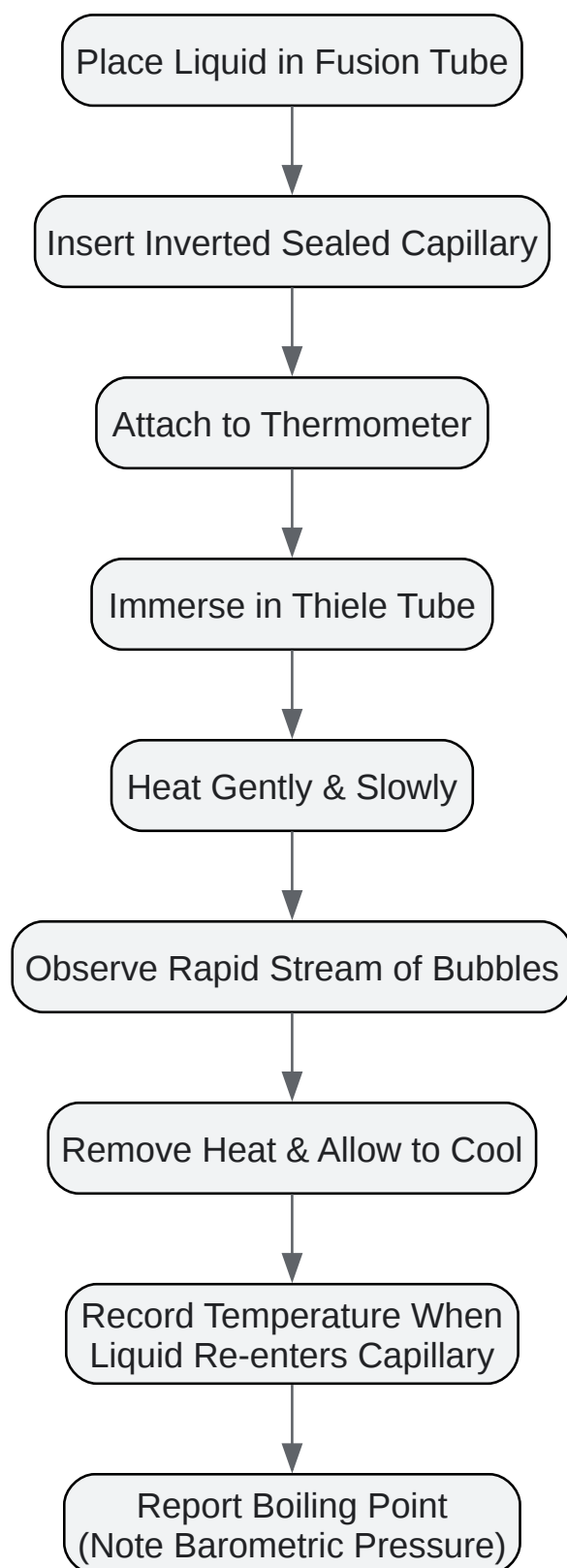
Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high boiling point of **2-Bromo-4-fluorobenzyl alcohol** (~262 °C), distillation would be the most accurate method, but it requires a significant amount of material.^{[16][17]} For small-scale identification, a micro boiling point determination is more practical.

Protocol: Micro Boiling Point (Thiele Tube Method)

- **Sample Preparation:** Place a small amount (a few drops) of the molten compound or a solution in a high-boiling solvent into a small test tube (fusion tube).^{[18][19]}
- **Capillary Setup:** Take a standard melting point capillary tube and seal one end. Place this capillary tube, open end down, into the fusion tube containing the liquid sample.^[18]
- **Apparatus Assembly:** Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.^[20]
- **Heating:** Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently and slowly.^[18]
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the trapped air expands and vapor from the liquid enters the capillary.^{[18][20]}
- **Recording:** Continue slow heating until a rapid and continuous stream of bubbles emerges. Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.^[18] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.
- **Validation:** The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.^[17]



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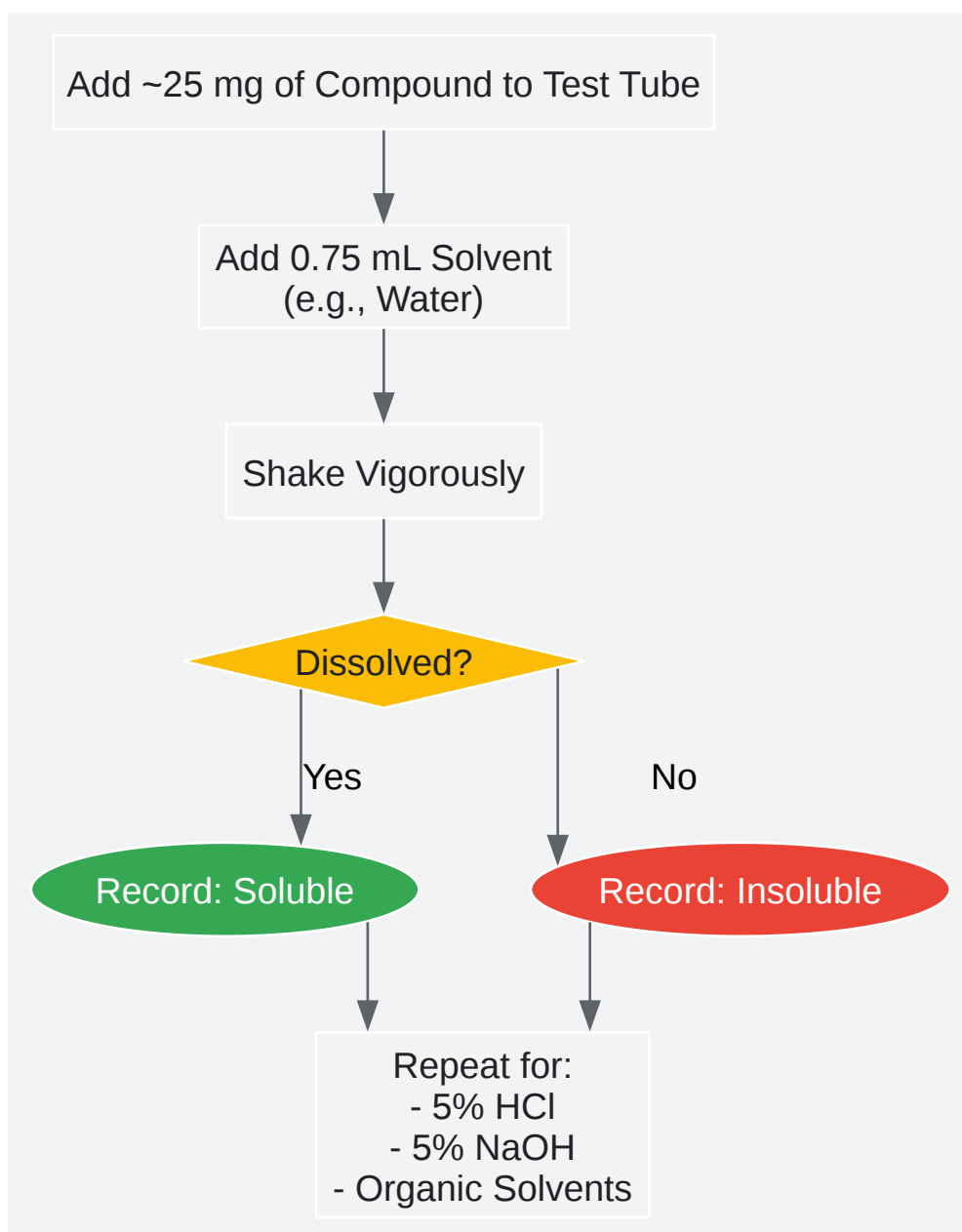
Caption: Workflow for Micro Boiling Point Determination.

Qualitative Solubility Testing

Understanding a compound's solubility in different media (aqueous neutral, acidic, basic, and organic) can provide significant insight into its functional groups and is crucial for designing extraction and purification protocols.[\[21\]](#)

Protocol: Systematic Solubility Assessment

- Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether, Toluene).
- Sample Addition: To each tube, add a small, consistent amount of **2-Bromo-4-fluorobenzyl alcohol** (e.g., ~25 mg).[\[21\]](#)
- Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to ~0.75 mL, shaking vigorously after each addition.[\[21\]](#)
- Observation: Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."[\[12\]](#) For two liquids, observe if they are "miscible" (one phase) or "immiscible" (two phases).[\[12\]](#)
- Systematic Testing: Repeat the process for each solvent. The solubility in acidic (HCl) or basic (NaOH) solutions compared to water can indicate the presence of basic or acidic functional groups, respectively.[\[21\]](#) Solubility in a non-polar organic solvent like Toluene versus a polar organic solvent like Diethyl Ether provides information about the overall polarity of the molecule.
- Interpretation: For **2-Bromo-4-fluorobenzyl alcohol**, we expect insolubility or very slight solubility in water. Due to the neutral alcohol group, its solubility is not expected to significantly increase in 5% HCl or 5% NaOH. We anticipate good solubility in organic solvents like diethyl ether.[\[1\]](#)



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Caption: Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

- Hazard Identification: **2-Bromo-4-fluorobenzyl alcohol** is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[9] The GHS pictogram is the skull and crossbones (GHS06), and the signal word is "Danger".[9]
- Handling Precautions:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
 - Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container.
 - Keep in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

2-Bromo-4-fluorobenzyl alcohol is a valuable and versatile intermediate in chemical synthesis. A comprehensive understanding of its physical properties—from its melting point and solubility to its spectroscopic signatures—is essential for its effective and safe application. Its crystalline nature and moderate melting point facilitate handling and weighing, while its solubility in common organic solvents allows for its use in a variety of reaction conditions. By employing the standardized experimental protocols detailed in this guide, researchers can confidently verify the identity and purity of this key building block, paving the way for successful and reproducible synthetic outcomes in drug discovery and beyond.

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